molecular formula C14H18N4O5S B4660633 4-(MORPHOLIN-4-YL)-7-(MORPHOLINE-4-SULFONYL)-2,1,3-BENZOXADIAZOLE

4-(MORPHOLIN-4-YL)-7-(MORPHOLINE-4-SULFONYL)-2,1,3-BENZOXADIAZOLE

Cat. No.: B4660633
M. Wt: 354.38 g/mol
InChI Key: WKDKTQYQMCVYBQ-UHFFFAOYSA-N
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Description

4-(MORPHOLIN-4-YL)-7-(MORPHOLINE-4-SULFONYL)-2,1,3-BENZOXADIAZOLE is a complex organic compound that features both morpholine and benzoxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(MORPHOLIN-4-YL)-7-(MORPHOLINE-4-SULFONYL)-2,1,3-BENZOXADIAZOLE typically involves multi-step organic reactions. One common approach is to start with a benzoxadiazole core and introduce the morpholine and morpholine sulfonyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(MORPHOLIN-4-YL)-7-(MORPHOLINE-4-SULFONYL)-2,1,3-BENZOXADIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the morpholine and benzoxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Strong bases like sodium hydride in aprotic solvents such as DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-(MORPHOLIN-4-YL)-7-(MORPHOLINE-4-SULFONYL)-2,1,3-BENZOXADIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(MORPHOLIN-4-YL)-7-(MORPHOLINE-4-SULFONYL)-2,1,3-BENZOXADIAZOLE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholin-4-yl)-5-(morpholine-4-sulfonyl)aniline
  • 2-MORPHOLIN-4-YL-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE
  • 2-(Morpholinosulfonyl)phenylboronic acid

Uniqueness

4-(MORPHOLIN-4-YL)-7-(MORPHOLINE-4-SULFONYL)-2,1,3-BENZOXADIAZOLE is unique due to the presence of both morpholine and benzoxadiazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-morpholin-4-yl-4-morpholin-4-ylsulfonyl-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O5S/c19-24(20,18-5-9-22-10-6-18)12-2-1-11(13-14(12)16-23-15-13)17-3-7-21-8-4-17/h1-2H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDKTQYQMCVYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C3=NON=C23)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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